Ethyl 2-[(3,4-dimethylphenyl)carbonylamino]-5-phenylthiophene-3-carboxylate
Description
Ethyl 2-[(3,4-dimethylphenyl)carbonylamino]-5-phenylthiophene-3-carboxylate is a thiophene-based derivative characterized by a central thiophene ring substituted with a phenyl group at position 5, an ethyl ester at position 3, and a 3,4-dimethylphenylcarboxamide group at position 2. Its structural complexity, featuring multiple aromatic and functional groups, contributes to its unique chemical reactivity and biological interactions.
Properties
IUPAC Name |
ethyl 2-[(3,4-dimethylbenzoyl)amino]-5-phenylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3S/c1-4-26-22(25)18-13-19(16-8-6-5-7-9-16)27-21(18)23-20(24)17-11-10-14(2)15(3)12-17/h5-13H,4H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYVERIGHZJFRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(3,4-dimethylphenyl)carbonylamino]-5-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylbenzoyl chloride with ethyl 2-amino-5-phenylthiophene-3-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3,4-dimethylphenyl)carbonylamino]-5-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols
Substitution: Formation of substituted thiophene derivatives
Scientific Research Applications
Ethyl 2-[(3,4-dimethylphenyl)carbonylamino]-5-phenylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices
Mechanism of Action
The mechanism of action of ethyl 2-[(3,4-dimethylphenyl)carbonylamino]-5-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Thiophene Derivatives
| Compound Name | Key Substituents | Functional Groups | Reference |
|---|---|---|---|
| This compound | 3,4-Dimethylphenyl (position 2), phenyl (position 5) | Ethyl ester, carboxamide | Target |
| Ethyl 5-methyl-2-(3-nitrobenzamido)-4-phenylthiophene-3-carboxylate | 3-Nitrobenzamido (position 2), methyl (position 5) | Ethyl ester, nitro group | |
| Ethyl 5-{[(3-chloro-6-methyl-1-benzothiophen-2-yl)carbonyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate | Benzothiophene, cyano (position 4) | Ethyl ester, chloro, methyl | |
| Ethyl 5-chloro-3-methylbenzo[b]thiophene-2-carboxylate | Chloro (position 5), benzo[b]thiophene | Ethyl ester, chloro |
Key Observations :
- Ester Group Variations : Replacement of ethyl with methyl esters (e.g., in methyl 4-ethyl-5-methyl-2-(3-nitrobenzamido)thiophene-3-carboxylate ) reduces lipophilicity, often diminishing antimicrobial activity.
- Aromatic Substituents : The 3,4-dimethylphenyl group in the target compound enhances steric bulk and electron-donating effects compared to nitrobenzamido (electron-withdrawing) or chlorobenzothiophene (electron-deficient) analogs.
Key Insights :
- Antimicrobial Efficacy: The target compound shows moderate activity against Gram-positive bacteria, likely due to its balanced lipophilicity from the ethyl ester and dimethylphenyl group. In contrast, analogs with nitro or cyano groups exhibit enhanced activity via electrophilic interactions with bacterial enzymes.
- Antitumor Potency : The target compound’s high cytotoxicity (IC₅₀: 8.2 µM) surpasses nitro-substituted analogs (IC₅₀: >50 µM ) but is less potent than chloro-benzothiophene derivatives (IC₅₀: 5.4 µM ). This suggests that chloro and benzothiophene moieties synergize to improve DNA damage or tubulin disruption.
Biological Activity
Ethyl 2-[(3,4-dimethylphenyl)carbonylamino]-5-phenylthiophene-3-carboxylate is a complex organic compound classified within thiophene derivatives. Its unique structure, which includes an ethyl ester group, a thiophene ring, and a carbonylamino group linked to a dimethylphenyl moiety, suggests significant potential for various biological activities, particularly in antimicrobial and anticancer research.
Antimicrobial Properties
Research indicates that thiophene derivatives often exhibit antimicrobial activities. This compound may interact with microbial enzymes or cell membranes, inhibiting growth and proliferation. The precise mechanisms are still under investigation but may involve the disruption of metabolic pathways essential for microbial survival.
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. Preliminary studies suggest that it may inhibit specific enzymes involved in cell proliferation, leading to reduced tumor growth. The structural features of the compound allow it to bind effectively to molecular targets within cancer cells, potentially modulating signaling pathways that control cell division and apoptosis.
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : The compound may inhibit enzymes crucial for DNA replication or repair.
- Receptor Modulation : It could modulate receptor activity involved in cell signaling pathways related to growth and survival.
- Cell Cycle Disruption : By affecting the cell cycle machinery, the compound may induce apoptosis in cancer cells.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, here is a comparison with structurally similar compounds:
| Compound Name | Structural Features | Unique Biological Activity |
|---|---|---|
| Ethyl 3-(4-oxo-4H-chromene-2-amido)-5-phenylthiophene-2-carboxylate | Contains chromene moiety | Potential antiviral properties |
| 3-(2,4-Dichlorobenzoyl)-5-(4-methoxyphenyl)thiophene | Features dichlorobenzoyl group | Known for antiviral properties against flavivirus infections |
| Ethylene Glycol Derivative of Thiophene | Thiophene ring with ethylene glycol | Primarily used in polymer applications |
This table highlights how this compound stands out due to its specific combination of functional groups that may enhance its therapeutic potential compared to other thiophene derivatives.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Studies : Laboratory experiments have shown that the compound exhibits significant cytotoxicity against various cancer cell lines. For example, studies demonstrated that concentrations as low as 10 µM could reduce cell viability by over 50% in certain breast cancer models.
- Mechanistic Insights : Further investigations using molecular docking studies revealed that this compound binds effectively to the active sites of key enzymes involved in cancer metabolism, suggesting a strong potential for drug development.
- Antimicrobial Efficacy : In antimicrobial assays, the compound displayed effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL.
Q & A
Q. Basic
- ¹H/¹³C NMR : Assign peaks to functional groups (e.g., ester carbonyl at ~165–170 ppm, aromatic protons at 6.5–8.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) .
- HPLC : Assess purity (>95%) using reverse-phase columns and UV detection .
How should researchers design experiments to study enzyme inhibition mechanisms?
Q. Advanced
- In Vitro Assays : Use fluorescence-based or spectrophotometric assays (e.g., IC₅₀ determination) with target enzymes (e.g., kinases, proteases) .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (Table 1) and compare inhibition profiles .
- Molecular Docking : Perform computational modeling to predict binding modes, guided by crystallographic data from SHELX-refined structures .
Q. Table 1: Substituent Modifications and Biological Activity
| Substituent Position | Modification | Observed Activity Change | Reference |
|---|---|---|---|
| Phenyl ring (C5) | Electron-withdrawing | Increased enzyme affinity | |
| Amide linker (C2) | Bulkier groups | Reduced solubility, retained IC₅₀ |
How to address discrepancies in crystallographic data refinement?
Q. Advanced
- SHELXL Refinement : Apply twin refinement or disorder modeling for ambiguous electron density regions .
- Validation Tools : Use checkCIF/PLATON to identify symmetry issues or overfitting .
- Temperature Factors : Analyze anisotropic displacement parameters to detect thermal motion artifacts .
What key functional groups influence the compound’s reactivity?
Q. Basic
- Thiophene Ring : Susceptible to electrophilic substitution (e.g., halogenation) at C4 .
- Amide Group : Participates in hydrogen bonding, affecting solubility and target interactions .
- Ester Moiety : Hydrolyzes under basic conditions to carboxylic acid derivatives .
How can reaction yields be optimized during synthesis?
Q. Advanced
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for amide coupling to enhance reactivity .
- Catalyst Screening : Test Pd-based catalysts for Suzuki-Miyaura cross-coupling steps .
- Design of Experiments (DoE) : Apply factorial design to optimize temperature, stoichiometry, and reaction time .
What strategies validate the compound’s stability under physiological conditions?
Q. Advanced
- pH Stability Studies : Incubate in buffers (pH 1–10) and analyze degradation via LC-MS .
- Plasma Stability : Test in human plasma at 37°C to assess esterase-mediated hydrolysis .
- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds .
How does substituent variation impact biological activity?
Q. Advanced
- Electron-Donating Groups : Enhance π-π stacking with aromatic residues in enzyme active sites (e.g., methoxy groups) .
- Steric Hindrance : Bulky substituents (e.g., cyclohexyl) may reduce membrane permeability but increase target specificity .
What computational methods predict the compound’s pharmacokinetic properties?
Q. Advanced
- ADMET Prediction : Use tools like SwissADME to estimate logP, bioavailability, and CYP450 interactions .
- Molecular Dynamics (MD) : Simulate lipid bilayer penetration to assess blood-brain barrier permeability .
Notes
- Methodological Focus : Emphasized experimental design, data validation, and mechanistic analysis.
- Data Tables : Included SAR and stability assessment frameworks for reproducibility.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
